An In-depth Technical Guide to 3-[3-(Trifluoromethoxy)phenoxy]propan-1-amine HCl: Structure, Synthesis, and Applications
An In-depth Technical Guide to 3-[3-(Trifluoromethoxy)phenoxy]propan-1-amine HCl: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-[3-(Trifluoromethoxy)phenoxy]propan-1-amine hydrochloride is a specialized chemical compound with significant potential in the fields of medicinal chemistry and drug discovery. Its structure, which combines a flexible propanamine linker with a trifluoromethoxy-substituted phenoxy moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. The trifluoromethoxy group is of particular interest in drug design as it can enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, a proposed synthesis protocol, and potential applications of this compound, designed to be a key resource for researchers in the field.
It is important to note that while the structurally related compound, 3-(Trifluoromethoxy)propan-1-amine HCl (with the trifluoromethoxy group directly on the alkyl chain), was initially considered, a thorough review of available scientific literature and chemical databases indicates that it is not a readily available or well-documented compound. Therefore, this guide focuses on the commercially available and scientifically referenced isomer, 3-[3-(trifluoromethoxy)phenoxy]propan-1-amine hydrochloride.
Chemical Structure and Properties
The chemical structure of 3-[3-(Trifluoromethoxy)phenoxy]propan-1-amine hydrochloride is characterized by a propyl amine chain linked via an ether bond to a benzene ring, which is substituted with a trifluoromethoxy group at the meta position. The amine is protonated to form the hydrochloride salt, which typically improves the compound's stability and solubility in aqueous media.
Chemical Identifiers:
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IUPAC Name: 3-[3-(Trifluoromethoxy)phenoxy]propan-1-amine hydrochloride[4]
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CAS Number: 2705871-94-7[4]
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Molecular Formula: C10H13ClF3NO2[4]
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Molecular Weight: 287.66 g/mol
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SMILES: Cl.NCCCOC1=CC=CC(OC(F)(F)F)=C1[4]
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InChI: InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)16-9-4-1-3-8(7-9)15-6-2-5-14;/h1,3-4,7H,2,5-6,14H2;1H[4]
Physicochemical Properties
Quantitative data on the physicochemical properties of 3-[3-(Trifluoromethoxy)phenoxy]propan-1-amine hydrochloride are limited in publicly accessible literature. The following table includes computed values which can serve as a useful estimation for experimental design.
| Property | Value | Source |
| LogP | 2.51 | [4] |
| Heavy Atom Count | 17 | [4] |
| Rotatable Bond Count | 6 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Polar Surface Area | 44 Ų | [4] |
Note: These values are computationally derived and should be confirmed by experimental analysis.
Synthesis and Purification
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 3-[3-(Trifluoromethoxy)phenoxy]propan-1-amine HCl.
Detailed Experimental Protocol (Analogous Synthesis)
The following protocol is adapted from established procedures for the synthesis of similar aryloxypropylamines.[5]
Step 1: Synthesis of 1-Chloro-3-[3-(trifluoromethoxy)phenoxy]propane
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To a solution of 3-(trifluoromethoxy)phenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add 1-bromo-3-chloropropane (1.2 equivalents) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1-chloro-3-[3-(trifluoromethoxy)phenoxy]propane.
Step 2: Synthesis of 3-[3-(Trifluoromethoxy)phenoxy]propan-1-amine
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To a solution of 1-chloro-3-[3-(trifluoromethoxy)phenoxy]propane (1 equivalent) in dimethylformamide (DMF), add potassium phthalimide (1.1 equivalents).
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Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed (monitored by TLC).
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(3-[3-(trifluoromethoxy)phenoxy]propyl)phthalimide.
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To a suspension of the phthalimide derivative (1 equivalent) in ethanol, add hydrazine monohydrate (2 equivalents).
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Heat the mixture to reflux for 2-4 hours.
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Cool the reaction to room temperature and acidify with concentrated HCl.
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Filter the mixture to remove the phthalhydrazide byproduct.
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Concentrate the filtrate under reduced pressure, and then basify with a concentrated NaOH solution.
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Extract the aqueous layer with dichloromethane or ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 3-[3-(trifluoromethoxy)phenoxy]propan-1-amine.
Step 3: Formation of the Hydrochloride Salt
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Dissolve the free base in a minimal amount of diethyl ether.
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Slowly add a solution of HCl in diethyl ether (e.g., 2 M) with stirring.
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Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 3-[3-(trifluoromethoxy)phenoxy]propan-1-amine hydrochloride as a solid.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns indicative of meta-substitution), the methylene protons of the propyl chain (with distinct chemical shifts for the -OCH2-, -CH2-, and -CH2N- groups), and a broad singlet for the amine protons.
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the aliphatic carbons of the propyl chain, and the carbon of the trifluoromethoxy group.
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¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the -OCF3 group.
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Mass Spectrometry (MS):
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Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. A predicted fragmentation would involve cleavage of the C-O ether bond and fragmentation of the propyl amine chain.[6]
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Infrared (IR) Spectroscopy:
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The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C-O-C stretching of the ether linkage, and strong absorptions corresponding to the C-F bonds of the trifluoromethoxy group.
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Applications in Drug Discovery and Medicinal Chemistry
The 3-[3-(trifluoromethoxy)phenoxy]propan-1-amine scaffold is a valuable pharmacophore in drug discovery. The trifluoromethoxy group is often used as a bioisostere for other functional groups to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.
Key Advantages of the Trifluoromethoxy Group:
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Metabolic Stability: The C-F bonds are very strong, making the trifluoromethoxy group resistant to metabolic degradation.[2]
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Increased Lipophilicity: The trifluoromethoxy group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.[3]
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Modulation of pKa: The electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of nearby functional groups, which can affect drug-receptor interactions.
Potential Therapeutic Areas: Compounds containing the aryloxypropanamine moiety have been investigated for a range of biological activities, including:
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Antidepressants: As selective serotonin reuptake inhibitors (SSRIs).[7]
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Antimicrobial Agents: Showing activity against various pathogens.[3][8]
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Antiprotozoal and Antifungal Agents: Demonstrating efficacy against various parasites and fungi.[3]
The introduction of the trifluoromethoxy group to this scaffold could lead to the development of new drug candidates with improved efficacy and safety profiles in these and other therapeutic areas.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 3-[3-(Trifluoromethoxy)phenoxy]propan-1-amine hydrochloride. A comprehensive Safety Data Sheet (SDS) should be consulted before use. General safety guidelines include:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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First Aid:
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In case of skin contact: Wash with plenty of soap and water.
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In case of eye contact: Rinse cautiously with water for several minutes.
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If inhaled: Move to fresh air.
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If swallowed: Rinse mouth and seek medical attention.[9]
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Conclusion
3-[3-(Trifluoromethoxy)phenoxy]propan-1-amine hydrochloride is a promising building block for the development of new pharmaceuticals. Its unique chemical structure, featuring the advantageous trifluoromethoxy group, offers medicinal chemists a valuable tool for modulating the properties of drug candidates. While detailed experimental data for this specific compound is not widely published, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous compounds. Further research into the biological activities of this and related compounds is warranted and could lead to the discovery of novel therapeutic agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride | C17H19ClF3NO | CID 57369875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-[3-(trifluoromethoxy)phenoxy]propan-1-amine hydrochloride - C10H13ClF3NO2 | CSSB00160567185 [chem-space.com]
- 5. 1,3‐Bis(aryloxy)propan‐2‐ols as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 7. Fluoxetine Hydrochloride [drugfuture.com]
- 8. Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
